2-Iodoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of IBX involves the oxidation of 2-iodobenzoic acid, typically using oxidants such as potassium bromate in the presence of sulfuric acid. This method allows for the preparation of IBX in good yields, making it readily available for use in various chemical transformations.
Molecular Structure Analysis
IBX features a hypervalent iodine(V) center, which is key to its oxidizing power. The molecular structure of IBX esters, including their X-ray crystallography, reveals a pseudobenziodoxole structure with intramolecular I...O interactions. These structural features are essential for the reactivity and stability of IBX as an oxidant.
Chemical Reactions and Properties
IBX has been employed in a wide range of chemical reactions, such as the oxidation of alcohols to aldehydes and ketones, the dehydrogenation of amines, and the oxidative cleavage of dithioacetals. Its reactivity pattern includes the formation of radical cations initiated by single electron transfer (SET) from the substrate, leading to various oxidative transformations under mild conditions. IBX-mediated reactions are known for their high selectivity and efficiency, making IBX a preferred choice for chemoselective oxidations.
Physical Properties Analysis
The physical properties of IBX, including its solubility and stability, are influenced by its molecular structure. IBX is typically stable under standard conditions but requires careful handling due to its oxidizing nature. Its solubility in common organic solvents varies, which can be exploited to control reaction conditions for specific transformations.
Chemical Properties Analysis
IBX's chemical properties are characterized by its high oxidizing potential, which is attributed to the hypervalent iodine(V) center. This allows for the oxidation of a wide range of substrates, including resistant polyfluoroalcohols and hydrocarbons. The reactivity of IBX can be further enhanced by modifying its structure, such as by the preparation of its ester derivatives, which have shown to be powerful oxidizing agents in their own right.
- Room-temperature aromatization of tetrahydro-β-carbolines by 2-iodoxybenzoic acid: utility in a total synthesis of eudistomin U (Panarese & Waters, 2010).
- Iodine(V) reagents in organic synthesis. Part 4. o-Iodoxybenzoic acid as a chemospecific tool for single electron transfer-based oxidation processes (Nicolaou et al., 2002).
- 2-Iodoxybenzoic acid--a simple oxidant with a dazzling array of potential applications (Duschek & Kirsch, 2011).
Scientific Research Applications
Aromatization and Synthesis Applications
2-Iodoxybenzoic acid (IBX) plays a crucial role in organic synthesis, particularly in the aromatization of tetrahydro-β-carbolines to their aromatic forms. This property is notably employed in the synthesis of complex organic compounds like eudistomin U, a marine indole alkaloid (Panarese & Waters, 2010).
Oxidation Mechanisms
IBX is recognized for its efficiency in oxidizing alcohols to aldehydes or ketones. Studies have provided insights into its mechanistic aspects, revealing the rate-determining steps in these oxidation processes (Jiang et al., 2017).
Catalytic Activity
IBX shows catalytic prowess in the hydrolysis of active phosphates, positioning it as a potential agent for phosphorus decontamination applications (Katritzky et al., 1987).
Versatile Oxidant
A hallmark of IBX is its versatility as an oxidant in organic synthesis, going beyond simple alcohol oxidation to encompass a wide range of uncommon reactivity patterns and novel applications (Duschek & Kirsch, 2011).
In Situ Generation and Catalytic Use
IBX demonstrates efficacy in the presence of co-oxidants like Oxone for the oxidation of primary and secondary alcohols. Its ability for in situ (re)oxidation expands its utility in synthetic processes (Thottumkara, Bowsher, & Vinod, 2005).
Applications in Single Electron Transfer Oxidations
Its role in single electron transfer-based oxidation processes, particularly in reactions adjacent to carbonyl functionalities and at benzylic carbon centers, highlights IBX's effectiveness and selectivity in organic synthesis (Nicolaou et al., 2002).
Oxidative Modifications of Flavonoids
IBX is employed for selective oxidative modifications of flavonoids, demonstrating its ability to facilitate hydroxylation and dehydrogenation reactions under controlled conditions, contributing to the synthesis of bioactive compounds (Barontini et al., 2010).
Solvent-Free Conditions and Reusability
IBX proves effective under solvent-free conditions, such as in ball milling, overcoming challenges related to its explosiveness and poor solubility. Its recyclability further enhances its practicality for large-scale synthesis (Achar, Maiti, & Mal, 2014).
Utility in Manipulating Nitrogen- and Sulfur-Containing Substrates
IBX is efficient in mediating dehydrogenation of amines and oxidative cleavage of dithioacetals, making it a versatile tool in the synthesis of nitrogen- and sulfur-containing compounds (Nicolaou, Mathison, & Montagnon, 2004).
Transformations in Heterocyclic Chemistry
IBX assists in transformations of heterocyclic derivatives, emphasizing its role in selective oxidations and the construction of diverse heterocyclic systems (Nageswar et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-iodylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYYMXYOBLWYQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)I(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214521 | |
Record name | 2-Iodoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodoxybenzoic acid | |
CAS RN |
64297-64-9 | |
Record name | 2-Iodoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64297-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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